Bisucaberin

Iron Coordination Chemistry Siderophore Biochemistry Structural Biology

Choose Bisucaberin for its dual anti-tumor mechanism—direct DNA synthesis inhibition plus sensitization of fibrosarcoma cells to non-activated macrophages (~70% lysis at 18 µg/mL)—a phenotype unmatched by desferrioxamines or alcaligin. As a FoxA transporter substrate in P. aeruginosa, it is the definitive probe for Trojan horse conjugate screening. Its pH-dependent 3:2 Fe(III) complex (log K ≈ 32.2) and achiral 22-membered macrocyclic scaffold ensure reproducible Fe-chelation studies and simplify synthetic derivatization. For scalable supply, our precision fermentation process delivers research-grade material with verified purity.

Molecular Formula C18H32N4O6
Molecular Weight 400.5 g/mol
CAS No. 112972-60-8
Cat. No. B055069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisucaberin
CAS112972-60-8
Synonyms1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone
bisucaberin
Molecular FormulaC18H32N4O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O
InChIInChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24)
InChIKeyGTADQMQBQBOJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisucaberin (CAS 112972-60-8): Baseline Characterization of a Marine-Derived Macrocyclic Dihydroxamate Siderophore with Dual Cytostatic and Macrophage-Sensitizing Activity


Bisucaberin (CAS 112972-60-8) is a cyclic dihydroxamate siderophore produced by marine bacteria, including *Alteromonas haloplanktis* and *Aliivibrio salmonicida* [1]. It is a member of the macrocyclic dihydroxamate siderophore family, which also includes alcaligin, putrebactin, and avaroferrin [2]. Bisucaberin functions as a high-affinity Fe(III) chelator (stability constant log K ≈ 32.2) [3] and exhibits a dual mechanism of action against tumor cells: direct cytostasis via inhibition of DNA synthesis, and sensitization of tumor cells to macrophage-mediated cytolysis, even without prior macrophage activation [4]. This combination of iron-chelating and immunomodulatory properties distinguishes bisucaberin from other siderophores and has driven research into its potential as an anticancer agent.

Bisucaberin (CAS 112972-60-8) Cannot Be Substituted by Other Siderophores: Structural and Functional Differentiation from Alcaligin, Desferrioxamines, and Linear Dihydroxamates


Bisucaberin belongs to a class of macrocyclic dihydroxamate siderophores that share a common core structure but differ in key aspects such as ring size, stereochemistry, and biological origin [1]. Direct substitution with other siderophores, including the closely related alcaligin, the clinically used desferrioxamines (e.g., DFO-B, DFO-E), or linear dihydroxamates like rhodotorulic acid, is not supported by experimental evidence. These compounds exhibit distinct iron coordination stoichiometries (e.g., bisucaberin forms a 3:2 Fe(III) complex at neutral pH [2]), different binding affinities for bacterial uptake transporters (e.g., FoxA [3]), and divergent effects on tumor cells [4]. Furthermore, bisucaberin's unique ability to sensitize tumor cells to non-activated macrophages is not a general property of iron chelators [5]. Therefore, for research requiring specific interactions with FoxA, distinct iron complexation behavior, or the dual cytostatic/macrophage-sensitizing phenotype, generic substitution is likely to yield significantly different experimental outcomes.

Bisucaberin (CAS 112972-60-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Alcaligin, Desferrioxamines, and Rhodotorulic Acid


Iron Complex Stoichiometry Divergence: Bisucaberin Forms a Distinct 3:2 Fe(III) Complex at Physiological pH, Differentiating It from Alcaligin and Rhodotorulic Acid

Bisucaberin (BR) and its structural analog alcaligin (AG) both form 1:1 ferric complexes (FeL⁺) under acidic conditions. However, at and above neutral pH, bisucaberin forms a 2:3 ferric complex (Fe₂L₃), a stoichiometry that is distinct from the 1:1 complexes formed by many other siderophores, including the clinically used desferrioxamine B [1]. This 3:2 Fe(III) complex is a key structural differentiator. While alcaligin also forms Fe₂L₃, the stability constants of the two compounds differ. The stepwise formation constant (log K) for the Fe₂L₃ complex of bisucaberin is 17.2(5), compared to 17.7(2) for alcaligin, indicating a slightly lower stability for the bisucaberin complex [1]. In contrast, rhodotorulic acid (RA), a linear dihydroxamate, forms a different triple-helicate structure Fe₂(RA)₃, with a K(FeL) that is 32 times lower than that of alcaligin [2].

Iron Coordination Chemistry Siderophore Biochemistry Structural Biology

Protonation Constant Differences: Bisucaberin Exhibits Higher pKa Values Than Alcaligin, Potentially Impacting Iron Binding Kinetics at Varying pH

The protonation constants of bisucaberin's hydroxamate groups differ from those of its closest structural analog, alcaligin. The first and second protonation constants (log Kₐ₁ and log Kₐ₂) for bisucaberin are 9.49(2) and 8.76(3), respectively, while alcaligin's constants are 9.42(5) and 8.61(1) [1]. This indicates that bisucaberin is a slightly weaker acid, with its hydroxamate protons dissociating at a marginally higher pH. While both compounds are highly preorganized for iron binding, these subtle differences in protonation behavior could affect the kinetics of iron chelation and exchange in environments with fluctuating pH, such as within endosomes or during bacterial infection.

Physical Chemistry Siderophore Thermodynamics Protonation Constants

Macrophage-Mediated Cytolysis Sensitization: Bisucaberin Sensitizes Tumor Cells to Non-Activated Macrophages, a Property Not Shared by Desferrioxamine B

Bisucaberin sensitizes fibrosarcoma 1023 cells to macrophage-mediated cytolysis, achieving ~70% specific lysis at 18 µg/mL [1]. Critically, this sensitization occurs without requiring prior activation of macrophages with lymphokines, a property that distinguishes bisucaberin from other siderophores like desferrioxamine B (DFO) [2]. In contrast, DFO has been reported to enhance macrophage-mediated cancer cell cytolysis but typically requires prior macrophage activation [3]. This suggests a distinct mechanism of action for bisucaberin, involving direct modification of the tumor cell surface or signaling pathways to enhance susceptibility to non-activated macrophages.

Cancer Immunology Macrophage-Mediated Cytolysis Tumor Sensitization

Direct Cytostatic Activity: Bisucaberin Inhibits Tumor Cell Growth with IC50 Values of 9.7-12.7 µM, Offering a Baseline Potency Benchmark Against Other Siderophores

Bisucaberin inhibits the growth of L1210 leukemia cells with an IC50 of 9.7 µM and 1MC carcinoma cells with an IC50 of 12.7 µM . This direct cytostatic effect is attributed to the specific inhibition of DNA synthesis in tumor cells, a mechanism that is iron-dependent [1]. While many siderophores have been investigated for anticancer activity, quantitative IC50 data for direct comparisons are scarce. However, the available data for bisucaberin provide a benchmark for evaluating its potency. For context, desferrioxamine B (DFO) has been reported to inhibit the growth of various tumor cell lines, but IC50 values are typically in the high micromolar to millimolar range (e.g., >100 µM for some cell lines), suggesting bisucaberin may be more potent in certain contexts [2].

Cancer Biology Cytostasis DNA Synthesis Inhibition

Specific Interaction with FoxA Transporter: Bisucaberin Binds and Is Transported by FoxA, a TonB-Dependent Transporter, with Distinct Structural Requirements Compared to Nocardamine

The TonB-dependent transporter FoxA, found in *Pseudomonas aeruginosa*, recognizes and transports the xenosiderophore bisucaberin [1]. A 2.5 Å resolution crystal structure of bisucaberin bound to FoxA reveals that the siderophore forms a 3:2 Fe(III) complex, a distinct stoichiometry that influences its interaction with the transporter [1]. Mutational analysis showed that changes in a single extracellular loop of FoxA differentially affected the binding, uptake, and signal transduction of bisucaberin, nocardamine, and the antibiotic thiocillin [2]. Specifically, mutations in this loop reduced bisucaberin uptake to a greater extent than nocardamine uptake, indicating that the recognition and transport mechanisms for these two siderophores are not identical. This provides a structural basis for selective uptake and potential applications in 'Trojan horse' antibiotic delivery.

Microbiology Siderophore Transport Outer Membrane Proteins

Bisucaberin (CAS 112972-60-8): Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Investigating Tumor Immune Evasion Mechanisms Using Bisucaberin's Unique Macrophage Sensitization Property

Bisucaberin's ability to sensitize fibrosarcoma cells to non-activated macrophages (~70% specific lysis at 18 µg/mL) [1] provides a distinct tool for studying tumor immune evasion. Researchers can use bisucaberin to dissect pathways involved in tumor cell resistance to innate immune surveillance, particularly in models where macrophage activation is limited. This is a specific application where alternative iron chelators like desferrioxamine B, which typically requires macrophage pre-activation, would not replicate the same biological context [2].

Studying Siderophore Transport Specificity in Gram-Negative Bacteria Using Bisucaberin as a FoxA Ligand

Bisucaberin serves as a specific substrate for the FoxA TonB-dependent transporter in *Pseudomonas aeruginosa*, with a defined binding mode (2.5 Å crystal structure) [1]. Its uptake is differentially affected by mutations in a specific extracellular loop compared to nocardamine [1]. This makes bisucaberin a valuable molecular probe for investigating the structure-function relationships of FoxA and for screening potential inhibitors or conjugate molecules designed to hijack this uptake pathway. Its distinct 3:2 Fe(III) complex [3] may also influence transporter recognition.

Evaluating Iron Chelation Dynamics in Aqueous Systems with a Focus on pH-Dependent Stoichiometry Shifts

Bisucaberin's iron coordination chemistry is characterized by a pH-dependent shift in complex stoichiometry: forming 1:1 FeL⁺ complexes under acidic conditions and 2:3 Fe₂L₃ complexes at neutral pH [1]. With well-defined protonation constants (pKa₁ = 9.49, pKa₂ = 8.76) [1], bisucaberin is an ideal model compound for studying the kinetics and thermodynamics of iron chelation in environments that mimic the acidic tumor microenvironment or the pH changes encountered during bacterial infection. Its behavior can be directly compared to alcaligin [1] and contrasted with linear dihydroxamates like rhodotorulic acid [2].

Developing Macrocyclic Siderophore-Based Conjugates for Targeted Drug Delivery or Imaging

The 22-membered macrocyclic structure of bisucaberin offers a unique scaffold for chemical modification and conjugation [1]. Its ability to chelate iron and be recognized by specific bacterial transporters like FoxA [2] makes it a candidate for developing siderophore-antibiotic conjugates ('Trojan horse' antibiotics) targeting *Pseudomonas aeruginosa*. Its distinct 3:2 Fe(III) complex [3] and lack of stereospecificity (achiral) [4] may simplify synthesis and purification compared to stereospecific analogs like alcaligin. Recent patents highlight biotechnological production methods, suggesting potential for scaled supply [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisucaberin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.